molecular formula C8H8BrNO B14803578 N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine

Cat. No.: B14803578
M. Wt: 214.06 g/mol
InChI Key: QGFDAQUYCKMJMV-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl 3-bromo-5-methylbenzenesulfonamide
  • 3-Bromo-N-methyl-5-methylbenzenesulphonamide

Uniqueness

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-7(5-10-11)4-8(9)3-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFDAQUYCKMJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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